molecular formula C16H15ClN2O3S B2476810 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-79-3

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2476810
CAS RN: 921787-79-3
M. Wt: 350.82
InChI Key: JOSJIACUBCCSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a complex organic molecule. It is a hybrid molecule, combining two or more targeted therapeutic pharmacophores with different mechanisms of action . This type of structure is often used in the treatment of complex diseases that involve various potential targets associated with their pathogenesis .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as the compound , have been found to be biologically active and have been used in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have also been used as antimicrobial agents. Their application in the treatment of various microbial infections has been a subject of research .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This broad spectrum of application makes them a valuable tool in medical research .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-HIV Applications

Certain N-arylsulfonyl-3-acetylindole derivatives have been evaluated as HIV-1 inhibitors . This suggests potential applications of the compound in HIV treatment .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests potential applications of indole derivatives in plant growth regulation .

Antioxidant Applications

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress-related disorders .

Antidiabetic Applications

Indole derivatives have shown potential as antidiabetic agents . This suggests potential applications of the compound in diabetes treatment .

properties

IUPAC Name

5-chloro-2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-3-4-12(17)9-15(10)23(21,22)18-13-5-6-14-11(7-13)8-16(20)19(14)2/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSJIACUBCCSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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